1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene

Catalog No.
S2959640
CAS No.
1030380-38-1
M.F
C38H26N4
M. Wt
538.654
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene

Researchers seeking to eliminate efficiency roll-off in blue PhOLEDs often face exciton quenching with BCP or TPBi. B3PyPB, with its meta-linked pyridine architecture, provides a robust solution. • High Triplet Energy (2.77 eV) confines excitons in the emissive layer, preventing reverse energy transfer. • Deep HOMO (6.60-6.67 eV) blocks hole leakage, reducing driving voltage and enhancing EQE. • High Electron Mobility (~1.0×10⁻⁴ cm²/V·s) ensures precise recombination zone for stable white OLEDs. Available for immediate research-grade supply with certified purity.

CAS Number

1030380-38-1

Product Name

1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene

IUPAC Name

3-[3-[3-(3,5-dipyridin-3-ylphenyl)phenyl]-5-pyridin-3-ylphenyl]pyridine

Molecular Formula

C38H26N4

Molecular Weight

538.654

InChI

InChI=1S/C38H26N4/c1-6-27(33-17-35(29-8-2-12-39-23-29)21-36(18-33)30-9-3-13-40-24-30)16-28(7-1)34-19-37(31-10-4-14-41-25-31)22-38(20-34)32-11-5-15-42-26-32/h1-26H

InChI Key

WCXKTQVEKDHQIY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CN=CC=C3)C4=CN=CC=C4)C5=CC(=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7

solubility

not available

Synonyms

B3PyPB, 1,3-Bis[3,5-di(3-pyridinyl)phenyl]benzene, 1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene

Purity

>99%

Package Size

1 g

1,3-Bis[3,5-di(pyridin-3-yl)phenyl]benzene (B3PyPB, CAS: 1030380-38-1) is a high-performance, electron-deficient organic semiconductor widely procured as an electron-transporting layer (ETL) and hole-blocking layer (HBL) in advanced optoelectronics. Featuring a meta-linked star-shaped architecture with four peripheral pyridyl groups, B3PyPB delivers a critical combination of high electron mobility (~1.0 × 10^-4 cm2/V·s), a deep highest occupied molecular orbital (HOMO) level (6.60–6.67 eV), and a high triplet energy (ET = 2.77 eV) . For industrial and laboratory buyers, B3PyPB represents a major upgrade over legacy materials by simultaneously lowering driving voltages, strictly confining excitons within the emissive layer, and preventing triplet quenching—particularly in high-efficiency blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs[1].

Substituting B3PyPB with older, more common electron-transport materials like Bathocuproine (BCP) or 1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) introduces severe performance bottlenecks in high-end device architectures. BCP suffers from poor morphological stability and a lower triplet energy (~2.5 eV), which fails to confine excitons in blue phosphorescent systems (e.g., FIrpic, ET = 2.65 eV), leading to reverse energy transfer and catastrophic efficiency roll-off [1]. Meanwhile, TPBi possesses a shallower HOMO level (~6.2 eV) and lower electron mobility, resulting in hole leakage across the emissive boundary and higher driving voltages [2]. B3PyPB’s specific meta-linked pyridine structure ensures amorphous film stability, strict charge confinement, and optimal energy level alignment, making it non-interchangeable for applications requiring maximum external quantum efficiency (EQE) and operational longevity.

Superior Triplet Energy for Exciton Confinement in Blue PhOLEDs

In blue phosphorescent OLEDs, the triplet energy of the hole-blocking layer must exceed that of the emitter to prevent quenching. B3PyPB provides a high triplet energy of 2.77 eV, significantly outperforming the legacy benchmark BCP, which has a triplet energy of approximately 2.5–2.6 eV [1]. When paired with the common blue emitter FIrpic (ET = 2.65 eV), BCP allows Dexter energy transfer from the emitter to the blocking layer, quenching luminescence. In contrast, B3PyPB effectively confines the triplet excitons within the emissive layer, suppressing non-radiative decay and enabling external quantum efficiencies (EQE) exceeding limits achievable with BCP [2].

Evidence DimensionTriplet Energy (ET)
Target Compound Data2.77 eV
Comparator Or BaselineBCP (~2.5 - 2.6 eV)
Quantified Difference>0.17 eV higher triplet energy, crossing the threshold required to block FIrpic quenching
ConditionsSolid-state phosphorescence measurements at low temperature (e.g., 5 K or 77 K)

Buyers designing blue or white PhOLEDs must select B3PyPB over BCP to prevent triplet quenching and maximize device luminous efficacy.

Deep HOMO Level for Strict Hole Blocking

Effective hole-blocking materials require a deep HOMO level to create a substantial energy barrier against hole leakage from the emissive layer. B3PyPB features an exceptionally deep HOMO level of 6.60 to 6.67 eV . When compared to another widely used electron-transporting/hole-blocking material, TPBi (HOMO ~6.2 eV), B3PyPB provides a significantly larger energy barrier [1]. This ~0.4 eV difference ensures that holes injected from the anode are strictly confined within the emissive zone, maximizing the probability of electron-hole recombination and minimizing parasitic leakage currents that degrade power efficiency.

Evidence DimensionHOMO Energy Level
Target Compound Data6.60 - 6.67 eV
Comparator Or BaselineTPBi (~6.2 eV)
Quantified Difference~0.4 eV deeper HOMO level
ConditionsThin-film energy level estimation via cyclic voltammetry or photoelectron spectroscopy

A deeper HOMO directly translates to better charge balance and higher current efficiency, justifying B3PyPB's procurement for premium display applications.

Enhanced Electron Mobility for Lower Driving Voltages

Beyond exciton confinement, an ETL must transport electrons efficiently to maintain charge balance and low operational voltage. B3PyPB demonstrates a high electron mobility of approximately 1.0 × 10^-4 cm2/V·s[1]. In comparative device physics studies, the standard ETL TPBi exhibits an electron mobility of roughly 5.14 × 10^-5 cm2/V·s under similar electric field conditions (e.g., 3.6 × 10^5 V/cm) [2]. The approximately twofold increase in electron mobility provided by B3PyPB facilitates smoother electron injection and transport, directly contributing to lower turn-on voltages and higher overall power efficiencies in full-stack OLED devices.

Evidence DimensionElectron Mobility (μe)
Target Compound Data~1.0 × 10^-4 cm2/V·s
Comparator Or BaselineTPBi (~5.14 × 10^-5 cm2/V·s)
Quantified Difference~2x higher electron mobility
ConditionsTime-of-flight (TOF) or space-charge-limited current (SCLC) measurements in vacuum-deposited thin films

Procuring an ETL with higher electron mobility reduces device power consumption, a critical metric for battery-operated mobile displays.

Blue Phosphorescent OLEDs (PhOLEDs)

Because of its high triplet energy (2.77 eV), B3PyPB is the premier choice for the hole-blocking and electron-transporting layer in blue PhOLEDs. It successfully confines triplet excitons for high-energy emitters like FIrpic, preventing the reverse energy transfer that plagues legacy materials like BCP [1].

Thermally Activated Delayed Fluorescence (TADF) Devices

In TADF OLEDs, maximizing reverse intersystem crossing (RISC) requires strict exciton confinement. B3PyPB’s deep HOMO (6.67 eV) and high triplet energy prevent exciton leakage at the emissive layer boundary, ensuring high external quantum efficiency (EQE) in next-generation metal-free displays[2].

White OLEDs (WOLEDs) for Solid-State Lighting

For single-host, two-color or multi-emissive layer WOLEDs, balancing charge recombination is difficult. B3PyPB's high electron mobility (~1.0 × 10^-4 cm2/V·s) and robust hole-blocking capabilities confine the recombination zone precisely within the emissive region, enabling stable, voltage-independent color coordinates and high power efficiency[1].

XLogP3

7.4

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